molecular formula C9H8N2 B1525914 2-Cyclopropylnicotinonitrile CAS No. 921760-69-2

2-Cyclopropylnicotinonitrile

Cat. No. B1525914
Key on ui cas rn: 921760-69-2
M. Wt: 144.17 g/mol
InChI Key: BXVQUHAHCVFATN-UHFFFAOYSA-N
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Patent
US07935712B2

Procedure details

2-Chloro-3-cyano-pyridine (9.69 g, 70.0 mmol), cyclopropylboronic acid (7.21 g, 84.0 mmol), Pd(OAc)2 (875 mg, 3.50 mmol), tricyclohexylphosphine (1.96 g, 7.00 mmol), and K3PO4 (44.5 g, 210 mmol) were suspended in toluene (280 ml) and H2O (14 ml) and heated at 100° C. for 5 h. The reaction mixture was dried over MgSO4 and the mixture was filtered through Celite, the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane/EtOAc=10/0 to 7/3) to obtain the intended compound as a pale yellow solid.
Quantity
9.69 g
Type
reactant
Reaction Step One
Quantity
7.21 g
Type
reactant
Reaction Step Two
Quantity
1.96 g
Type
reactant
Reaction Step Three
Name
K3PO4
Quantity
44.5 g
Type
reactant
Reaction Step Four
Quantity
280 mL
Type
solvent
Reaction Step Five
Quantity
875 mg
Type
catalyst
Reaction Step Six
Name
Quantity
14 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH:10]1(B(O)O)[CH2:12][CH2:11]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2].O>[CH:10]1([C:2]2[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:12][CH2:11]1 |f:3.4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
9.69 g
Type
reactant
Smiles
ClC1=NC=CC=C1C#N
Step Two
Name
Quantity
7.21 g
Type
reactant
Smiles
C1(CC1)B(O)O
Step Three
Name
Quantity
1.96 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Step Four
Name
K3PO4
Quantity
44.5 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Five
Name
Quantity
280 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
875 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Seven
Name
Quantity
14 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The reaction mixture was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane/EtOAc=10/0 to 7/3)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=NC=CC=C1C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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